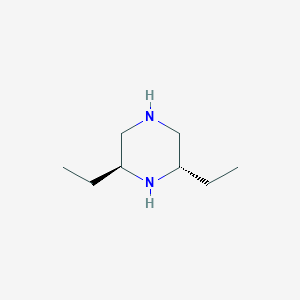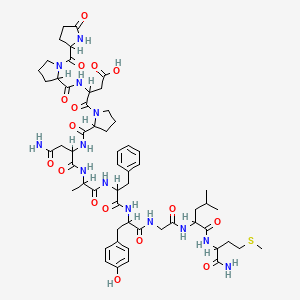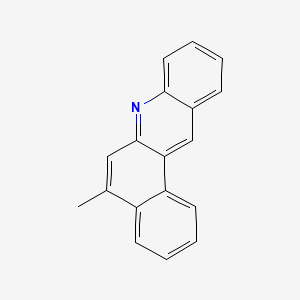
(2S,6S)-2,6-Diethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,6S)-2,6-Diethylpiperazine is a chiral piperazine derivative with two ethyl groups attached to the second and sixth positions of the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2,6-Diethylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and ethyl halides.
Alkylation Reaction: The piperazine undergoes alkylation with ethyl halides under basic conditions to introduce the ethyl groups at the desired positions.
Chiral Resolution: The resulting mixture of diastereomers is subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (2S,6S) enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalytic Processes: Employing chiral catalysts to achieve high enantioselectivity during the alkylation step.
Purification: Implementing large-scale purification techniques, such as high-performance liquid chromatography (HPLC), to obtain the pure enantiomer.
Chemical Reactions Analysis
Types of Reactions
(2S,6S)-2,6-Diethylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogen atoms replacing the ethyl groups.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,6S)-2,6-Diethylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is employed in studies investigating the structure-activity relationships of piperazine derivatives.
Materials Science: It serves as a precursor in the synthesis of polymers and other materials with specific properties.
Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,6S)-2,6-Diethylpiperazine involves its interaction with specific molecular targets:
Binding to Receptors: The compound can bind to various receptors in the central nervous system, modulating their activity.
Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
(2R,6R)-2,6-Diethylpiperazine: The enantiomer of (2S,6S)-2,6-Diethylpiperazine with different stereochemistry.
2,6-Dimethylpiperazine: A similar compound with methyl groups instead of ethyl groups.
2,5-Diethylpiperazine: A piperazine derivative with ethyl groups at the second and fifth positions.
Uniqueness
Chirality: The (2S,6S) configuration imparts unique stereochemical properties that can influence biological activity.
Functional Groups: The presence of ethyl groups at specific positions can affect the compound’s reactivity and interactions with other molecules.
Properties
CAS No. |
1240583-50-9 |
|---|---|
Molecular Formula |
C8H18N2 |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(2S,6S)-2,6-diethylpiperazine |
InChI |
InChI=1S/C8H18N2/c1-3-7-5-9-6-8(4-2)10-7/h7-10H,3-6H2,1-2H3/t7-,8-/m0/s1 |
InChI Key |
WOTDHTQZNQMLIS-YUMQZZPRSA-N |
Isomeric SMILES |
CC[C@H]1CNC[C@@H](N1)CC |
Canonical SMILES |
CCC1CNCC(N1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[1-[3-[(2S)-4-(4-ethoxy-2-methylphenyl)-2-methyl-1-piperazinyl]-1,2,4-oxadiazol-5-yl]cyclobutyl]-](/img/structure/B12641953.png)


![4-Chloro-3-[cyclohexyl(methyl)carbamoyl]benzeneboronic acid](/img/structure/B12641968.png)


![4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidin-3-ol](/img/structure/B12641994.png)




![2-methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12642027.png)

![N-[2-(1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12642030.png)
